molecular formula C20H23NOS B1359637 2,3-Dimethyl-3'-thiomorpholinomethyl benzophenone CAS No. 898763-11-6

2,3-Dimethyl-3'-thiomorpholinomethyl benzophenone

Cat. No.: B1359637
CAS No.: 898763-11-6
M. Wt: 325.5 g/mol
InChI Key: LGAOSHPJPRGFBX-UHFFFAOYSA-N
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Description

2,3-Dimethyl-3’-thiomorpholinomethyl benzophenone is a chemical compound that belongs to the class of benzophenone derivatives. It is commonly used in various fields such as medical research, environmental research, and industrial research. This compound is known for its unique structural properties, which make it a valuable subject of study in different scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-3’-thiomorpholinomethyl benzophenone typically involves the reaction of 2,3-dimethylbenzophenone with thiomorpholine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

In industrial settings, the production of 2,3-Dimethyl-3’-thiomorpholinomethyl benzophenone involves large-scale synthesis using advanced chemical reactors. The process is carefully monitored to ensure consistent quality and to minimize any potential environmental impact. The industrial production methods are designed to be cost-effective and efficient, allowing for the large-scale availability of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-3’-thiomorpholinomethyl benzophenone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: It can be reduced under specific conditions to yield reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by different atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzophenone derivatives, while reduction may produce reduced thiomorpholinomethyl benzophenone compounds .

Scientific Research Applications

2,3-Dimethyl-3’-thiomorpholinomethyl benzophenone has a wide range of scientific research applications, including:

    Chemistry: It is used as a reference standard in various chemical analyses and experiments.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.

    Industry: It is used in the production of various industrial products, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-3’-thiomorpholinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2,3-Dimethyl-3’-thiomorpholinomethyl benzophenone include:

  • 2,4-Dimethyl-3’-thiomorpholinomethyl benzophenone
  • 2,3-Dimethyl-2’-thiomorpholinomethyl benzophenone

Uniqueness

What sets 2,3-Dimethyl-3’-thiomorpholinomethyl benzophenone apart from these similar compounds is its unique structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

(2,3-dimethylphenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NOS/c1-15-5-3-8-19(16(15)2)20(22)18-7-4-6-17(13-18)14-21-9-11-23-12-10-21/h3-8,13H,9-12,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGAOSHPJPRGFBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)C2=CC=CC(=C2)CN3CCSCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00643370
Record name (2,3-Dimethylphenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898763-11-6
Record name (2,3-Dimethylphenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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